molecular formula C20H23ClN2O4 B14798319 (R)-Chlorpheniramine Maleate Salt

(R)-Chlorpheniramine Maleate Salt

Cat. No.: B14798319
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-WMQZXYHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Chlorpheniramine Maleate Salt is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of ®-Chlorpheniramine, which is known for its effectiveness in alleviating symptoms of allergic reactions such as hay fever, urticaria, and other allergic conditions. The maleate salt form enhances the solubility and stability of the drug, making it more effective for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Chlorpheniramine Maleate Salt involves the reaction of ®-Chlorpheniramine with maleic acid. The process typically includes the following steps:

    Formation of ®-Chlorpheniramine: This is achieved through the resolution of racemic Chlorpheniramine using chiral resolution agents.

    Salt Formation: ®-Chlorpheniramine is reacted with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to form the maleate salt.

Industrial Production Methods: Industrial production of ®-Chlorpheniramine Maleate Salt often employs continuous processing techniques to ensure high yield and purity. Methods such as solvent-free continuous extrusion processing have been developed to produce high-quality pharmaceutical salts efficiently .

Chemical Reactions Analysis

Types of Reactions: ®-Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

®-Chlorpheniramine Maleate Salt has numerous applications in scientific research:

Mechanism of Action

®-Chlorpheniramine Maleate Salt exerts its effects by blocking histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound’s molecular targets include the histamine H1 receptors located on various cells, including smooth muscle cells and endothelial cells .

Comparison with Similar Compounds

  • Brompheniramine Maleate
  • Triprolidine Hydrochloride
  • Diphenhydramine Hydrochloride

Comparison: ®-Chlorpheniramine Maleate Salt is unique due to its specific stereochemistry, which enhances its antihistamine activity and reduces side effects compared to its racemic form. Brompheniramine Maleate and Triprolidine Hydrochloride are also first-generation antihistamines but differ in their chemical structure and receptor affinity. Diphenhydramine Hydrochloride, another first-generation antihistamine, is known for its sedative effects, which are less pronounced in ®-Chlorpheniramine Maleate Salt .

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1

InChI Key

DBAKFASWICGISY-WMQZXYHMSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.